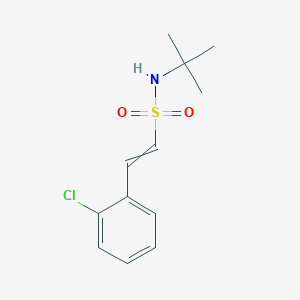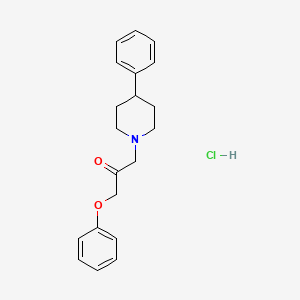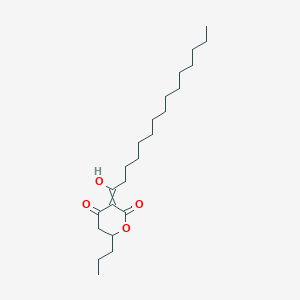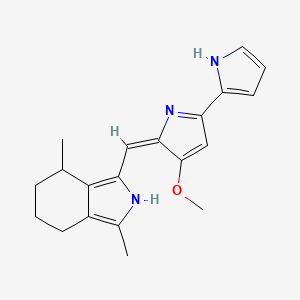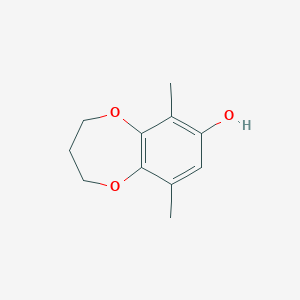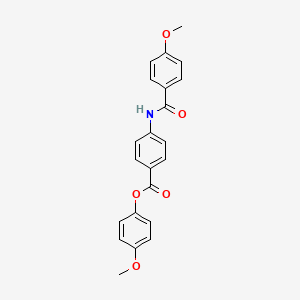![molecular formula C15H14O B14403085 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one CAS No. 88522-11-6](/img/structure/B14403085.png)
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is a compound that belongs to the bicyclo[3.3.1]nonane family. This structural motif is significant in many natural compounds and has garnered interest in medicinal chemistry due to its unique properties . The compound features a bicyclic structure with a phenyl group attached, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one typically involves an aldol condensation reaction. The process begins with cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor . The reaction involves two main steps:
Formation of Vinyl Ketone: Mannich salt is converted to vinyl ketone by the action of alkali.
Michael Reaction and Intramolecular Aldol Condensation: The vinyl ketone undergoes a Michael reaction with ethyl acetoacetate, followed by intramolecular aldol condensation, hydrolysis of the ester group, and subsequent decarboxylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one has several scientific research applications:
作用機序
The mechanism of action of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another member of the bicyclo[3.3.1]nonane family with similar structural features.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups, providing different chemical properties and reactivity.
Uniqueness
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
88522-11-6 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
6-phenylbicyclo[3.3.1]nona-3,6-dien-2-one |
InChI |
InChI=1S/C15H14O/c16-15-9-7-12-10-13(15)6-8-14(12)11-4-2-1-3-5-11/h1-5,7-9,12-13H,6,10H2 |
InChIキー |
CNVYVKMTUCXTOZ-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2CC1C(=O)C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
